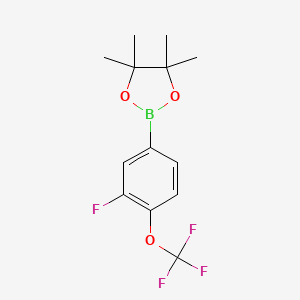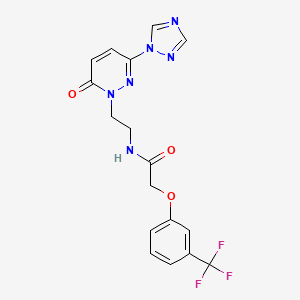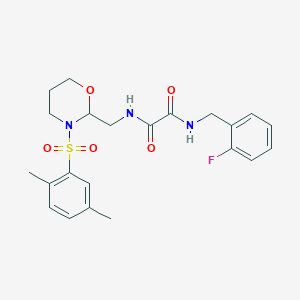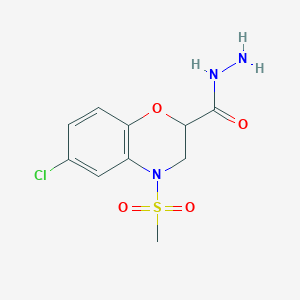
2-(3-Fluoro-4-(trifluoromethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(3-Fluoro-4-(trifluoromethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is a precursor commonly used in the synthesis of biologically active compounds .
Synthesis Analysis
The compound has been used in the synthesis of biologically active compounds including multisubstituted purines for use as P2X7 antagonists in the treatment of pain and heteroaryl substituted tetrahydropyrroloijquinolinone derivatives as aldosterone synthase inhibitors . It has also been used in the synthesis of a novel series of biarylmethanamide TRPM8 antagonists .Chemical Reactions Analysis
The compound has been used in nucleophilic trifluoromethoxylation of alkyl halides . It has also been used in the synthesis of a novel series of biarylmethanamide TRPM8 antagonists .Wissenschaftliche Forschungsanwendungen
Precision Synthesis in Polymerization
The compound plays a critical role in precision polymerization processes. For instance, it has been used in the Suzuki-Miyaura coupling polymerization for the synthesis of poly(3-hexylthiophene) with narrow molecular weight distribution and almost perfect head-to-tail regioregularity. This polymerization method is noted for its ability to yield polymers with uniform phenyl groups at one end, indicating a catalyst-transfer mechanism in the process (Yokozawa et al., 2011).
Nanoparticle Production and Functionalization
The compound is integral in the production of nanoparticles, particularly in enhancing their brightness and emission characteristics. It has been used in the synthesis of heterodifunctional polyfluorenes which, when used as stabilizing ligands in the high-temperature synthesis of cadmium selenide quantum dots, yield hybrid particles with exceptional emission properties and quality (Fischer et al., 2013).
Fluorescence Applications in Living Cells
A 4-substituted pyrene derivative of the compound has been developed and utilized for H2O2 detection in living cells, demonstrating its potential in bioimaging and medical diagnostics. This derivative shows outstanding sensitivity and selectivity for H2O2 and highlights the effectiveness of functionalizing pyrene in developing novel pyrene-based functional materials (Nie et al., 2020).
Material Synthesis for Display Technologies
The compound has been used to synthesize boron-containing stilbene derivatives and polyenes, which are potential intermediates for creating materials for LCD (Liquid Crystal Display) technology. This application underscores its importance in the field of materials science and electronic device manufacturing (Das et al., 2015).
Electrochemical Applications
In electrochemical studies, the compound has been shown to significantly impact the electrochemical properties and reactions of sulfur-containing organoboron compounds. These studies are crucial for understanding the electrochemical behaviors of such compounds and their applications in various chemical and industrial processes (Tanigawa et al., 2016).
Wirkmechanismus
Target of Action
Similar compounds have been used in the synthesis of biologically active molecules including lactate dehydrogenase inhibitors for use against cancer cell proliferation .
Mode of Action
The mode of action of 2-(3-Fluoro-4-(trifluoromethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its role as a boron reagent in Suzuki–Miyaura (SM) cross-coupling reactions . In these reactions, the compound participates in transmetalation, a process where it transfers its boron atom to a palladium catalyst .
Biochemical Pathways
The biochemical pathways affected by this compound are related to its role in SM cross-coupling reactions . These reactions are widely used in organic chemistry for the formation of carbon-carbon bonds, a fundamental process in the synthesis of many organic compounds .
Pharmacokinetics
The compound’s molecular weight is 20593 g/mol , which may influence its absorption, distribution, metabolism, and excretion in the body.
Result of Action
Its role in sm cross-coupling reactions suggests that it contributes to the formation of new carbon-carbon bonds, a fundamental process in the synthesis of many organic compounds .
Action Environment
The compound’s stability and reactivity in sm cross-coupling reactions suggest that factors such as temperature, ph, and the presence of a palladium catalyst may influence its action .
Safety and Hazards
Zukünftige Richtungen
The compound has been used in the synthesis of TRPM8 antagonists, which have been evaluated in human clinical trials for the treatment of migraine . This suggests that the compound could have potential applications in the development of new treatments for migraine and other conditions where TRPM8 is implicated.
Biochemische Analyse
Biochemical Properties
2-(3-Fluoro-4-(trifluoromethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. This compound interacts with various enzymes, including lactate dehydrogenase, where it acts as an inhibitor . The interaction with lactate dehydrogenase is crucial as it can influence metabolic pathways and cellular energy production. Additionally, this compound has been shown to interact with proteins involved in cell signaling pathways, thereby modulating cellular responses .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been observed to modulate the activity of key signaling proteins, leading to changes in gene expression profiles. These changes can affect cellular metabolism, potentially leading to altered energy production and metabolic flux .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes, inhibiting their activity and thereby modulating biochemical pathways . This compound also influences gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional landscape of cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function . Studies have shown that while the compound remains stable under certain conditions, it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential impacts on cellular function, including changes in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exert beneficial effects, such as modulating enzyme activity and improving metabolic function . At higher doses, toxic or adverse effects have been observed, including cellular toxicity and disruption of normal metabolic processes . These threshold effects highlight the importance of dosage optimization in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux . This compound has been shown to influence the levels of various metabolites, thereby affecting overall metabolic homeostasis . The interaction with key metabolic enzymes underscores its potential as a modulator of metabolic pathways.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in specific cellular compartments, influencing its activity and function . The distribution patterns observed in various tissues highlight the compound’s potential for targeted therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound is directed to specific compartments or organelles within the cell, where it exerts its biochemical effects . Targeting signals and post-translational modifications play a role in directing the compound to its site of action, ensuring its efficacy in modulating cellular processes .
Eigenschaften
IUPAC Name |
2-[3-fluoro-4-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BF4O3/c1-11(2)12(3,4)21-14(20-11)8-5-6-10(9(15)7-8)19-13(16,17)18/h5-7H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWGMCRZGLBPKAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OC(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BF4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[3-(2-Methylphenyl)pyrrolidine-1-carbonyl]-1-(prop-2-yn-1-yl)piperidine](/img/structure/B2627046.png)
![N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-2-(naphthalen-1-yl)acetamide](/img/structure/B2627047.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-chloro-2-methylbenzenesulfonamide](/img/structure/B2627052.png)
![2-Amino-2-[3-(2-chloro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2627053.png)
![5-[2-(4-Chloroanilino)vinyl]-3-{[(2-methyl-1,3-thiazol-4-yl)methyl]sulfanyl}-4-isothiazolecarbonitrile](/img/structure/B2627054.png)

![[1-oxo-1-(4-pyrrolidin-1-ylsulfonylanilino)propan-2-yl] 2-[[(E)-2-phenylethenyl]sulfonylamino]acetate](/img/structure/B2627057.png)


![2-amino-5-bromo-N-[(3-bromothiophen-2-yl)methyl]pyridine-3-carboxamide](/img/structure/B2627062.png)
![1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-2-(m-tolyl)ethanone](/img/structure/B2627065.png)
![3-(2-Methylpropane-2-sulfonyl)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B2627068.png)
